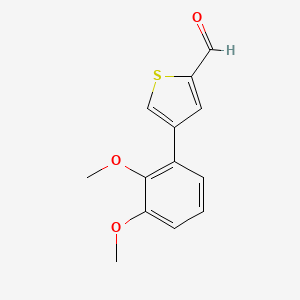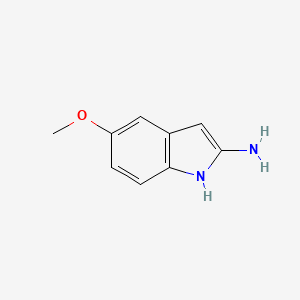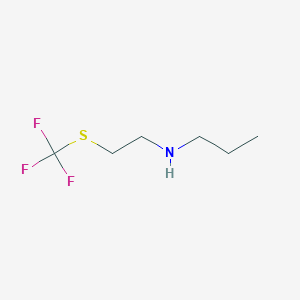
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butanoate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate typically involves the esterification of 5-bromo-2-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of 4-(5-azido-2-fluorophenyl)-3-oxobutanoate or 4-(5-thiocyanato-2-fluorophenyl)-3-oxobutanoate.
Reduction: Formation of ethyl 4-(5-bromo-2-fluorophenyl)-3-hydroxybutanoate.
Oxidation: Formation of 4-(5-bromo-2-fluorophenyl)-3-oxobutanoic acid.
Applications De Recherche Scientifique
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(5-chloro-2-fluorophenyl)-3-oxobutanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(5-bromo-2-chlorophenyl)-3-oxobutanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(5-bromo-2-methylphenyl)-3-oxobutanoate: Similar structure but with a methyl group instead of fluorine.
Propriétés
Formule moléculaire |
C12H12BrFO3 |
|---|---|
Poids moléculaire |
303.12 g/mol |
Nom IUPAC |
ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)6-8-5-9(13)3-4-11(8)14/h3-5H,2,6-7H2,1H3 |
Clé InChI |
QBVDXECPSYWTRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CC1=C(C=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)

amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)

![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
